molecular formula C13H9NO5 B1592683 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 376591-95-6

2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1592683
CAS RN: 376591-95-6
M. Wt: 259.21 g/mol
InChI Key: JCFPSTQCDAZKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (HNBCA) is a compound that has recently become of great interest to scientists due to its wide range of applications in the fields of synthetic chemistry, biochemistry, and drug discovery. HNBCA has been found to have a number of unique properties, making it an attractive target for further research.

Scientific Research Applications

Metal Ion Detection and CO2 Capture

Research has shown that frameworks synthesized from various carboxylic ligands, including those with nitro groups, are effective in metal ion detection and CO2 capture. For example, one study synthesized three Cd(II) frameworks with amino and nitro groups, which demonstrated substantial CO2 uptakes and functioned as dual-responsive photoluminescent sensors for detecting metal ions like Hg2+ and Pb2+ ions (Wang, Han, Gao, & Zheng, 2018).

Molecular Structure Analysis

The molecular structure of compounds containing nitro groups has been studied using techniques like gas phase electron diffraction. A study of 6,6′-dinitro-2,2′-diphenic acid molecules revealed intricate structural details, offering insights into intermolecular interactions and hydrogen bonding, which are crucial for understanding the properties and behavior of these compounds (Novikov et al., 1979).

Chemical Transformations and Luminescence

Chemical transformations of compounds with nitro groups can lead to the development of derivatives with unique properties like luminescence. A study on the synthesis of derivatives of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid, containing nitro groups, explored their luminescent and complex-forming properties (Vasin, Koldaeva, & Perevalov, 2013).

Analytical Chemistry Applications

In analytical chemistry, derivatives of nitrophenyl compounds have been used for the derivatization of carboxylic acids, aldehydes, and ketones in biological samples. This aids in the separation and identification of these compounds, with applications in various fields including environmental and biological analysis (Peters, Hellenbrand, Mengerink, & van der Wal, 2004).

Magnetism and Structural Analysis

Certain nitro group-containing carboxylic acids have been studied for their magnetic properties and structural organization. For example, a study on β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid examined its ability to form hydrogen-bonded chains with magnetic interactions (Field & Lahti, 2003).

properties

IUPAC Name

3-(2-hydroxy-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFPSTQCDAZKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626324
Record name 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

376591-95-6
Record name 2′-Hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376591-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 3
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.